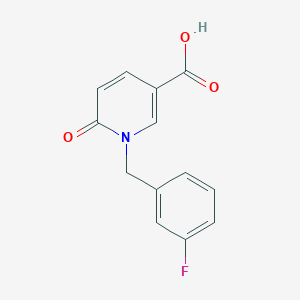

1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a dihydropyridine core substituted with a 3-fluorobenzyl group at the N1 position and a carboxylic acid moiety at the C3 position. This structure combines the electron-withdrawing properties of fluorine with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or metallo-β-lactamase targeting . The compound’s synthesis often involves coupling reactions between substituted benzyl halides and pyridinone intermediates under controlled conditions .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-11-3-1-2-9(6-11)7-15-8-10(13(17)18)4-5-12(15)16/h1-6,8H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIVGLPUCOHKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1036437-95-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dihydropyridine core with a fluorobenzyl substituent. The molecular formula is , and it has a molecular weight of approximately 247.22 g/mol.

Research indicates that compounds with similar structures may exhibit diverse biological activities, including:

- Antiviral Activity : Some derivatives have shown inhibitory effects on HIV reverse transcriptase (RT) and associated RNase H activity. The binding affinity to these targets suggests potential use in antiviral therapies .

- Anticancer Properties : Compounds in the same class have demonstrated antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .

Antiviral Activity

A study focusing on hydroxypyridone carboxylic acid derivatives found that certain analogues significantly inhibited HIV RT-associated RNase H activity. The most effective compounds exhibited an EC50 value around 10 µM, suggesting that modifications to the dihydropyridine scaffold can enhance antiviral potency .

Anticancer Activity

Research into similar dihydropyridine derivatives revealed promising anticancer properties. For example, one study reported that specific analogues showed IC50 values ranging from 0.65 to 18 µM against RNase H cleavage activity, which is crucial for the replication of certain viruses and cancer cells . The structural modifications in these compounds were pivotal in enhancing their biological efficacy.

Case Studies

- HIV Inhibition Study : A series of hydroxypyridone carboxylic acids were synthesized and evaluated for their ability to inhibit HIV replication. The study highlighted that modifications at the benzyl position significantly influenced the inhibitory activity against HIV RT and RNase H, with some compounds showing low micromolar inhibition .

- Cancer Cell Line Testing : In vitro studies demonstrated that certain dihydropyridine derivatives could inhibit the proliferation of HeLa and HCT116 cell lines effectively. The results indicated that structural variations could lead to enhanced selectivity and potency against specific cancer types .

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Findings :

- The 3-fluorobenzyl substituent optimizes a balance between steric accessibility and electronic effects, favoring interactions with biological targets like proteases or metallo-β-lactamases .

- Trifluoromethyl analogs exhibit higher molecular weights and enhanced metabolic resistance but may suffer from reduced solubility due to increased hydrophobicity .

- Methylbenzyl derivatives prioritize lipophilicity, making them suitable for membrane-permeable prodrugs .

Modifications to the Heterocyclic Core

Table 2: Core Structure Comparisons

Key Findings :

- Dihydropyridazines (e.g., ) exhibit reduced stability compared to dihydropyridines, limiting their pharmaceutical utility .

- Carbamoylmethyl derivatives demonstrate utility in forming coordination polymers with metals like Zn(II), highlighting their role in catalysis or material science .

Functional Group Modifications

Table 3: Carboxylic Acid vs. Ester Derivatives

Key Findings :

- Carboxylic acid derivatives are bioactive but may require formulation adjustments to enhance bioavailability.

- Ester prodrugs improve membrane permeability but depend on enzymatic activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

- Methodology : A common approach involves condensation of substituted benzylamines with pyridine precursors, followed by oxidation and cyclization. For example, analogs like 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (e.g., compound 6 in ) are synthesized via nucleophilic substitution and subsequent hydrolysis. Reaction optimization may include palladium or copper catalysts in solvents like DMF or toluene to improve yields .

- Key Data : NMR characterization (e.g., δH= 14.46 ppm for COOH in DMSO-d6) and LCMS purity (>94%) are critical for confirming product identity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use 1H/13C NMR to verify substituent positions and aromatic proton environments. For instance, the 3-fluorobenzyl group exhibits distinct splitting patterns in the aromatic region (δH= 7.40–7.27 ppm for benzyl protons) . HPLC (e.g., 97.34% purity in ) and ESI-MS (m/z 311.1 for related compounds) ensure purity and molecular weight confirmation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Store in a dry, inert atmosphere at 2–8°C. Avoid exposure to moisture or strong oxidizing agents, as the pyridone ring and carboxylic acid group may undergo hydrolysis or decarboxylation . Stability studies should include periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

- Methodology : Optimize reaction parameters such as temperature (e.g., mild conditions at 60–80°C), solvent polarity (DMF vs. toluene), and catalyst loading (e.g., Pd(OAc)₂). highlights that reducing by-products requires precise stoichiometry of reagents like 4-chlorobenzaldehyde and 2-aminopyridine .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar derivatives?

- Methodology : Compare chemical shifts with validated analogs. For example, the 6-oxo group in the pyridone ring typically resonates at δC= 163.6–164.7 ppm in 13C NMR , while fluorinated benzyl groups show distinct coupling constants (e.g., J= 6.8 Hz for H-5-py in ). Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodology : Employ density functional theory (DFT) to calculate electron density at the carboxylic acid and fluorobenzyl groups, which influence hydrogen bonding and metabolic stability. Molecular docking studies (e.g., against bacterial topoisomerases for quinolone analogs in ) can guide structure-activity relationship (SAR) optimization .

Q. What are the toxicological risks associated with handling this compound?

- Methodology : Follow OSHA guidelines for skin/eye protection (e.g., nitrile gloves, goggles) and respiratory equipment. Toxicity assessments should reference IARC and NTP standards for mutagenicity (e.g., Ames test for analogs in ). Acute toxicity data for pyridone derivatives suggest LD₅₀ > 500 mg/kg in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.